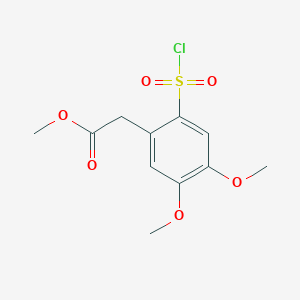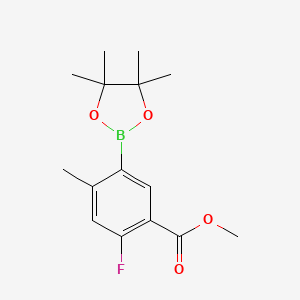
3-(Trifluoromethyl)benzoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)benzoyl cyanide, also known as 3-TBC, is a synthetic organic compound that has been widely studied due to its unique properties and potential applications in various fields. It is a white, crystalline solid with a melting point of 117-118 °C and a boiling point of 219-220 °C. 3-TBC has a molecular weight of 265.21 g/mol and a molecular formula of C9H4F3NO. It is soluble in water, ethanol, and other organic solvents.
Wirkmechanismus
3-(Trifluoromethyl)benzoyl cyanide has been found to act as a catalyst in the synthesis of various organic compounds. It has been found to increase the rate of reaction, as well as the yield of the desired product. It has also been found to increase the selectivity of the reaction. The mechanism of action of 3-(Trifluoromethyl)benzoyl cyanide is not fully understood, but it is believed to be related to the formation of an intermediate complex between the reactants and the catalyst.
Biochemical and Physiological Effects
3-(Trifluoromethyl)benzoyl cyanide has been found to be non-toxic and non-irritating. It has been found to be non-mutagenic and non-carcinogenic in laboratory studies. In addition, it has been found to have no adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Trifluoromethyl)benzoyl cyanide in laboratory experiments include its low cost, easy availability, and its ability to catalyze the synthesis of various organic compounds. Its limitations include its low solubility in water, its low boiling point, and its tendency to react with other compounds.
Zukünftige Richtungen
The future directions for 3-(Trifluoromethyl)benzoyl cyanide research include further studies on its mechanism of action, its potential applications in drug synthesis, and its potential use in the synthesis of other organic compounds. In addition, further studies could be conducted to investigate its potential toxicity and environmental impact. Finally, further research could be conducted to explore its potential uses in the synthesis of polymers and other materials.
Synthesemethoden
3-(Trifluoromethyl)benzoyl cyanide is synthesized via a three-step process. The first step involves the reaction of trifluoromethylbenzene and cyanide ion to form the intermediate trifluoromethylbenzoyl cyanide. The second step is the reaction of the intermediate with a base to form the final product, 3-(Trifluoromethyl)benzoyl cyanide. The third step is the purification of the product. The synthesis of 3-(Trifluoromethyl)benzoyl cyanide has been successfully carried out in the laboratory, and it can also be synthesized on an industrial scale.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)benzoyl cyanide has been widely studied in the field of scientific research due to its unique properties and potential applications. It has been used in the synthesis of various organic compounds, such as aryl halides, aryl amides, and aryl sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 3-(Trifluoromethyl)benzoyl cyanide has been used in the synthesis of polymers and other materials for use in various applications.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQHVBPHXDHCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethyl-benzoyl cyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)